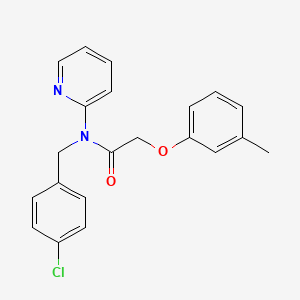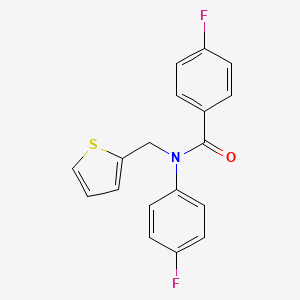
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide is a complex organic compound that belongs to the class of benzoxazinones These compounds are characterized by a benzene ring fused to an oxazine ring, which contains a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazinone ring and subsequent functionalization to introduce the propoxybenzamide moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoxazinone ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The benzoxazinone ring can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-[3-(trifluoromethyl)phenoxy]benzamide
- N-(2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amino}ethyl)methanesulfonamide
- N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]-6-{2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]acetamido}pyrimidine-4-carboxamide
Uniqueness
What sets N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide apart from similar compounds is its specific propoxybenzamide moiety, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C18H18N2O4/c1-2-8-23-14-5-3-4-12(9-14)18(22)19-13-6-7-16-15(10-13)20-17(21)11-24-16/h3-7,9-10H,2,8,11H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
SXRAUXDKFGJCEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(4-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11341149.png)
![5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11341159.png)
![3-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11341165.png)

![N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]butanamide](/img/structure/B11341172.png)

![N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11341191.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide](/img/structure/B11341193.png)

![5-chloro-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11341199.png)
![2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B11341200.png)
![2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11341205.png)
![N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11341211.png)
![5-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11341220.png)
